1-Isopropyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an isopropyl group, two methoxy groups, and a carboxylic acid functional group attached to a quinoline core. Its molecular formula is C15H17NO5, and it has a molecular weight of 291.30 g/mol .
Preparation Methods
The synthesis of 1-Isopropyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the acylation of a suitable anthranilate derivative, followed by cyclization and functional group modifications. For instance, the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine can yield an intermediate, which is then cyclized to form the quinoline core . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Isopropyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of different substituents on the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Scientific Research Applications
1-Isopropyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Isopropyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to antibacterial or anticancer effects. Additionally, the compound may inhibit certain enzymes or signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
1-Isopropyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
1-Cyclopropyl-7-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid: Known for its antibacterial properties.
5,8-Dimethoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinoline derivative with similar structural features. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17NO5 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
5,8-dimethoxy-4-oxo-1-propan-2-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c1-8(2)16-7-9(15(18)19)14(17)12-10(20-3)5-6-11(21-4)13(12)16/h5-8H,1-4H3,(H,18,19) |
InChI Key |
OHMHDLJIQHECBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=O)C2=C(C=CC(=C21)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.